3-Methyl-2-(3-methylbutanamido)butanoic acid
CAS No.: 91108-84-8
Cat. No.: VC4218150
Molecular Formula: C10H19NO3
Molecular Weight: 201.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91108-84-8 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.266 |
| IUPAC Name | 3-methyl-2-(3-methylbutanoylamino)butanoic acid |
| Standard InChI | InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14) |
| Standard InChI Key | OPJHQXJQYXRMGN-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC(C(C)C)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
The molecular architecture of 3-methyl-2-(3-methylbutanamido)butanoic acid is defined by its IUPAC name, 3-methyl-2-(3-methylbutanoylamino)butanoic acid, and formula C₁₀H₁₉NO₃ (molecular weight: 201.266 g/mol). Key structural features include:
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A branched aliphatic chain at the α-carbon, contributing to steric hindrance and influencing conformational flexibility.
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An amide bond linking the butanoic acid moiety to a 3-methylbutanoyl group, enabling hydrogen bonding and potential enzymatic interactions.
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A terminal carboxylic acid, providing acidity (pKa ≈ 4.5–5.0) and solubility in polar solvents.
Table 1: Structural and Identifiers
| Property | Value |
|---|---|
| SMILES | CC(C)CC(=O)NC(C(C)C)C(=O)O |
| InChIKey | OPJHQXJQYXRMGN-UHFFFAOYSA-N |
| PubChem CID | 14719967 |
| Solubility | Soluble in polar organic solvents |
The branched structure reduces crystallinity compared to linear analogs, as evidenced by the absence of a reported melting point in available literature.
Synthetic Pathways and Optimization
Synthesis of 3-methyl-2-(3-methylbutanamido)butanoic acid typically involves multi-step organic reactions, prioritizing protection-deprotection strategies and coupling agents.
Stepwise Synthesis Protocol
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Amino Group Protection:
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Amide Bond Formation:
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Deprotection:
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Benzyl chloroformate, DCM, 0°C | 85–90% |
| Coupling | HATU, DMF, rt, 24h | 65% |
| Deprotection | 10% Pd/C, H₂, MeOH | 90% |
Industrial-scale methods may employ continuous flow reactors to enhance efficiency, though no specific patents directly addressing this compound exist .
Biological Activities and Mechanistic Insights
While direct pharmacological data are scarce, structural analogs suggest potential roles in:
Enzyme Inhibition
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Protease binding: The amide group may act as a transition-state analog, inhibiting serine proteases (e.g., trypsin) with IC₅₀ values estimated at 10–50 μM .
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Kinase modulation: Branched hydrophobic chains in similar compounds disrupt ATP-binding pockets in kinases, implying possible anticancer applications .
Industrial and Research Applications
Biochemical Research
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Peptide synthesis: Serves as a non-proteinogenic amino acid in solid-phase peptide synthesis to introduce branching .
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Enzyme substrates: Used in assays to study amidase or protease specificity.
Pharmaceutical Development
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Prodrug candidates: Carboxylic acid group facilitates esterification for enhanced bioavailability.
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Metal chelation: Potential to bind divalent cations (e.g., Zn²⁺) in metalloenzyme inhibitors .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 3-Methyl-2-phenylpropanamido butanoic acid | Phenyl vs. methyl branch | Enhanced arom. interactions |
| 2-(Butanamido)butanoic acid | Linear chain | Higher crystallinity |
The 3-methylbutanamido group uniquely balances hydrophobicity and steric bulk, optimizing solubility without compromising target binding.
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